N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-methoxybenzohydrazide
Description
N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-methoxybenzohydrazide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a benzohydrazide core
Properties
IUPAC Name |
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-methoxybenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O4/c1-23-13-5-3-2-4-11(13)16(22)20-19-15(21)9-24-14-7-6-10(18)8-12(14)17/h2-8H,9H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGDDILZAARALW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-methoxybenzohydrazide typically involves multiple steps. One common method includes the following steps:
Bromination and Chlorination: The starting material, a phenol derivative, undergoes bromination and chlorination to introduce the bromo and chloro substituents.
Acetylation: The brominated and chlorinated phenol is then acetylated using acetic anhydride to form the corresponding acetyl derivative.
Hydrazide Formation: The acetyl derivative is reacted with hydrazine hydrate to form the benzohydrazide core.
Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst to introduce the methoxy group.
Industrial Production Methods
Industrial production of N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-methoxybenzohydrazide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo and chloro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-methoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide
- N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-biphenylcarbohydrazide
Uniqueness
N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-methoxybenzohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from similar compounds that may have different substituents, leading to variations in their properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
